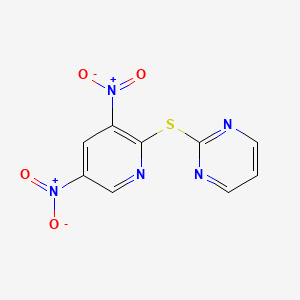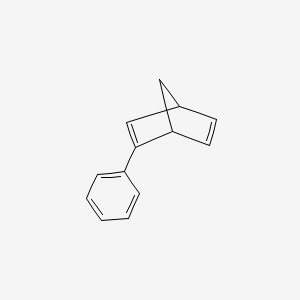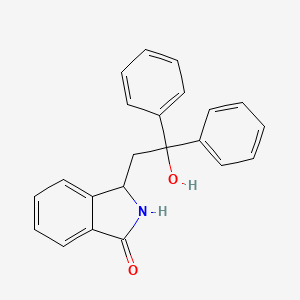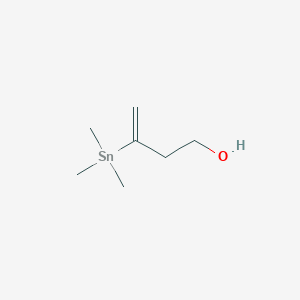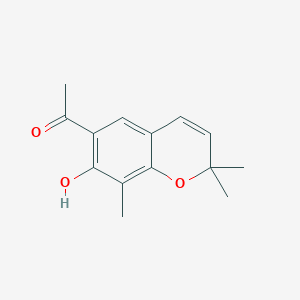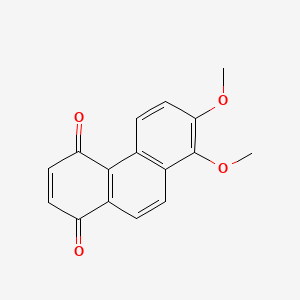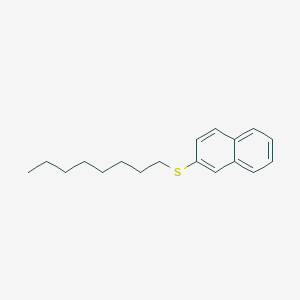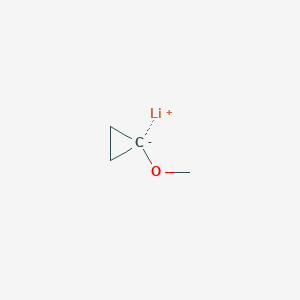
lithium;methoxycyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium methoxycyclopropane is a chemical compound that combines lithium, a highly reactive alkali metal, with methoxycyclopropane, a cyclopropane ring substituted with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium methoxycyclopropane typically involves the reaction of methoxycyclopropane with an organolithium reagent. One common method is to react methoxycyclopropane with n-butyllithium in an inert solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds via the formation of a lithium-carbon bond, resulting in the desired product.
Industrial Production Methods
Industrial production of lithium methoxycyclopropane may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product. Additionally, safety measures must be in place to handle the highly reactive lithium reagents.
Análisis De Reacciones Químicas
Types of Reactions
Lithium methoxycyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced species.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with lithium methoxycyclopropane under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxycyclopropanol, while reduction could produce methoxycyclopropane derivatives.
Aplicaciones Científicas De Investigación
Lithium methoxycyclopropane has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Catalysis: It may act as a catalyst or catalyst precursor in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of lithium methoxycyclopropane involves the formation of a lithium-carbon bond, which imparts significant reactivity to the compound. This reactivity allows it to participate in various chemical transformations, including nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Lithium cyclopropane: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.
Methoxycyclopropane: Lacks the lithium atom, making it less reactive in certain chemical reactions.
Lithium methoxyethane: Similar in having a lithium and methoxy group but differs in the carbon chain structure.
Uniqueness
Lithium methoxycyclopropane is unique due to the presence of both a lithium atom and a methoxy-substituted cyclopropane ring. This combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Propiedades
| 75697-62-0 | |
Fórmula molecular |
C4H7LiO |
Peso molecular |
78.1 g/mol |
Nombre IUPAC |
lithium;methoxycyclopropane |
InChI |
InChI=1S/C4H7O.Li/c1-5-4-2-3-4;/h2-3H2,1H3;/q-1;+1 |
Clave InChI |
RXCFNFDJBSIGJR-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CO[C-]1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



